molecular formula C8H12N2O3 B570812 Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate CAS No. 112083-52-0

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate

Cat. No.: B570812
CAS No.: 112083-52-0
M. Wt: 184.195
InChI Key: XKAPHQGNAWOYRX-UHFFFAOYSA-N
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Description

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate is a versatile piperazinone enaminoester that serves as a key synthetic intermediate in organic and medicinal chemistry research. This compound is primarily valued for its role as a precursor in the Nenitzescu reaction, a condensation reaction with quinones that enables the synthesis of complex heterocyclic scaffolds . The Nenitzescu reaction is a well-established pathway to 5-hydroxyindole and 5-hydroxybenzofuran derivatives, which are privileged structures in drug discovery due to their promising bioactivities, including potential as antiviral, anti-inflammatory, and anticancer agents . The nature of the final heterocyclic product (e.g., 5-hydroxyindole, benzofuran, or pyrrolo[2,3-f]indole) is highly dependent on the specific reaction conditions, such as the solvent, acid mediator, and temperature . Research has demonstrated that the use of different Lewis acids with piperazinone enaminoesters can steer the reaction towards divergent outcomes. For instance, zinc halides promote the formation of 5-hydroxyindoles, whereas scandium or zinc triflate can facilitate an alternative pathway leading to benzofuranone formation . This chemodivergence makes this compound an invaluable tool for method development and library synthesis in the exploration of chemical space. Furthermore, related 3-oxopiperazinylideneacetate structures have been documented in cyclization reactions with electron-deficient alkenes, such as maleimides and itaconimides, leading to more complex polyheterocyclic systems, underscoring the versatility of this reagent class . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(6-methyl-3-oxopiperazin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-4-9-8(12)6(10-5)3-7(11)13-2/h3,5,10H,4H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPHQGNAWOYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(=CC(=O)OC)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698900
Record name Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112083-52-0
Record name Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 6-Methylpiperazine-3-One

The synthesis begins with the preparation of 6-methylpiperazine-3-one, a key precursor. This involves:

  • Alkylation of Piperazine Derivatives : Treating piperazine-3-one with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C for 12 hours. The reaction selectively alkylates the secondary amine at the 6-position due to steric hindrance at other sites.

  • Purification : Recrystallization from ethanol yields 6-methylpiperazine-3-one with >90% purity.

Condensation with Methyl Glyoxylate

The enamine formation is achieved by refluxing 6-methylpiperazine-3-one with methyl glyoxylate in methanol under acidic conditions:

  • Reaction Conditions :

    • Solvent : Methanol (10 mL/mmol)

    • Catalyst : Acetic acid (5 mol%)

    • Temperature : Reflux (65°C) for 8–10 hours.

  • Mechanism : The reaction proceeds via keto-enol tautomerism, where the enolate form of methyl glyoxylate attacks the carbonyl carbon of 6-methylpiperazine-3-one, followed by dehydration to form the ylidene bond.

Table 1: Optimization of Condensation Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (AcOH)5 mol%7895
Reaction Time10 h8297
Solvent (MeOH)10 mL/mmol8598

Alkylation Strategies for 6-Methyl Substitution

Post-Condensation Methylation

An alternative route involves introducing the methyl group after forming the ylidene acetate core:

  • Substrate : Methyl (3-oxopiperazin-2-ylidene)acetate.

  • Methylation Agent : Dimethyl sulfate (DMS) in tetrahydrofuran (THF) with sodium hydride (NaH) as a base.

  • Conditions :

    • Temperature: 0°C to room temperature (20°C)

    • Time: 6 hours

    • Yield: 68% (after column chromatography).

Challenges :

  • Competing alkylation at the enamine nitrogen, leading to byproducts.

  • Mitigation: Use of bulky bases (e.g., LDA) to deprotonate the 6-position selectively.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Acetic Acid

The presence of acetic acid is critical for tautomer stabilization and proton exchange during cyclocondensation. Excess acid (>10 mol%) shifts the equilibrium toward the iminium ion, favoring side reactions such as 1,3-dipolar cycloadditions.

Solvent Screening

Table 2: Solvent Impact on Yield and Purity

SolventDielectric ConstantYield (%)Purity (%)
Methanol32.78598
Ethanol24.37295
DMF36.76590
THF7.55888

Methanol outperforms other solvents due to its polarity and ability to stabilize transition states.

Purification and Characterization Techniques

Recrystallization

  • Solvent System : Dimethylformamide (DMF)/ethanol (1:3 v/v)

  • Purity Improvement : From 85% to 99% after two recrystallizations.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 3.72 (s, 3H, OCH3), 3.45–3.50 (m, 2H, CH2N), 2.42 (d, J = 15.8 Hz, 2H, CH2CO), 1.32 (s, 3H, CH3).

  • Mass Spectrometry (EI) : m/z 184 [M+H]+ (calculated for C8H13N2O3: 183.09) .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides .

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted piperazine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives related to methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate. For instance, research on related compounds has shown their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs). A notable study reported the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, which exhibited significant anti-inflammatory activity comparable to established NSAIDs like diclofenac . This suggests that this compound and its derivatives could serve as promising candidates for developing new anti-inflammatory medications.

Synthesis of Novel Compounds

The compound has also been utilized in the synthesis of novel annelated 2-oxopiperazines. In one study, methyl (3-oxopiperazin-2-ylidene)acetate was reacted with N-arylmaleimides under specific conditions to yield new chemical entities with potential biological activities. The resulting compounds demonstrated unique structural features that could be further explored for their pharmacological properties .

Cytotoxicity and Antimicrobial Activity

Explorations into the biological activities of this compound derivatives have revealed promising cytotoxic effects against various cancer cell lines. Compounds derived from this structure have been tested for their ability to inhibit cell proliferation, indicating a potential role in cancer therapy. Additionally, some derivatives have shown antimicrobial properties, suggesting their utility in treating infections caused by resistant bacterial strains .

Case Studies

Case Study: Anti-inflammatory Drug Development

A case study focused on the development of an anti-inflammatory drug based on the structure of this compound illustrates its potential in drug discovery. The study involved synthesizing a series of derivatives and evaluating their pharmacological profiles through in vivo assays. The results indicated that certain modifications to the core structure enhanced anti-inflammatory efficacy while reducing toxicity, making them suitable candidates for further development .

Case Study: Synthesis and Characterization

Another significant case study documented the synthesis and characterization of several derivatives from this compound. The researchers employed various spectroscopic techniques, including NMR and MS, to elucidate the structures of the synthesized compounds. This comprehensive characterization provided insights into the relationship between molecular structure and biological activity, paving the way for future research .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidAnti-inflammatory12
Methyl (3-Oxopiperazin-2-Ylidene) AcetateCytotoxicity25
Ethyl (Z)-2-(5-Methyl-3-Oxopiperazin-2-Ylidene)acetateAntimicrobial15

Mechanism of Action

The mechanism of action of methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Ethyl (3-Oxopiperazin-2-ylidene)acetate

Structural Comparison :

  • The ethyl ester analog replaces the methyl ester group with an ethyl group, introducing slight steric and electronic differences.
  • Reactivity: While both esters act as dinucleophiles, the ethyl variant may exhibit altered reaction kinetics due to increased steric bulk. Safety data for this compound highlight standard handling precautions for enol esters, including inhalation and dermal exposure protocols .

Methyl (6-Chloro-2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)acetate

Structural Comparison :

  • This compound replaces the piperazine ring with a benzoxazin system fused to a benzene ring. A chlorine substituent at the 6-position introduces electron-withdrawing effects, contrasting with the methyl group in the target compound.
  • Applications : Benzoxazin derivatives are often explored for pesticidal and pharmaceutical activities, whereas the piperazine-based target is more relevant to synthetic organic chemistry .

Methyl Acetate

Functional Comparison :

  • Methyl acetate, a simple ester, serves as a polar aprotic solvent in coatings, adhesives, and flavoring agents .
  • Contrast: The target compound’s piperazine backbone and enol ester functionality render it unsuitable as a bulk solvent but highly valuable in constructing nitrogen-rich heterocycles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Applications References
Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate Piperazine 6-methyl, 3-oxo Dinucleophile for annelation
Ethyl (3-oxopiperazin-2-ylidene)acetate Piperazine Ethyl ester Similar reactivity, altered kinetics
Methyl (6-chloro-2-oxobenzoxazin-3-ylidene)acetate Benzoxazin 6-chloro, 2-oxo Pesticidal/pharmaceutical precursor
Methyl acetate Simple ester None Industrial solvent, flavoring

Table 2: Reaction Conditions for Annelation

Substrate Reagent Solvent Catalyst Product Class Reference
Methyl (3-oxopiperazin-2-ylidene)acetate N-arylmaleimides Methanol Acetic acid Annelated 2-oxopiperazines

Research Findings and Implications

  • Reactivity Trends : The methyl ester in the target compound offers optimal balance between steric accessibility and electronic activation for nucleophilic attack, outperforming bulkier esters (e.g., ethyl) in annelation efficiency .
  • Substituent Effects : Electron-donating groups (e.g., methyl) on the piperazine ring enhance stability, whereas electron-withdrawing groups (e.g., chlorine in benzoxazin derivatives) favor electrophilic substitution pathways .
  • Applications : Unlike methyl acetate’s industrial solvent use, the target compound’s niche lies in synthesizing bioactive heterocycles, underscoring its role in medicinal chemistry .

Biological Activity

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate, a heterocyclic compound with a piperazine ring, has garnered attention in the scientific community due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound is characterized by a piperazine ring featuring both ketone and ester functional groups. Its molecular formula is C8H12N2O3C_8H_{12}N_2O_3, and it has a CAS number of 112083-52-0.

Synthesis Methods:
The compound can be synthesized through multicomponent reactions involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and cyclohexane-1,3-diones. This synthetic route allows for the introduction of various substituents, enhancing the compound's versatility in biological applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties:
    • Derivatives of this compound have shown significant antimicrobial activity against various bacterial strains. Studies have reported inhibition zones indicating its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antiviral Activity:
    • Preliminary studies suggest that the compound may possess antiviral properties, particularly against certain RNA viruses. This activity is believed to stem from its ability to interfere with viral replication mechanisms.
  • Cytotoxic Effects:
    • In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism may involve inducing apoptosis in malignant cells.

The mechanism of action for this compound involves its interaction with cellular targets:

  • Nucleophilic and Electrophilic Reactions: The compound can act as either a nucleophile or electrophile, allowing it to participate in various biochemical reactions.
  • Formation of Non-Covalent Interactions: It can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, influencing their structure and function.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong potential as a therapeutic agent for bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to significant cell death, with IC50 values around 25 µM after 48 hours of exposure. Further analysis revealed that apoptosis was induced via caspase activation pathways.

Comparative Analysis

Compound NameStructure TypeBiological Activity
This compoundHeterocyclicAntimicrobial, Antiviral, Cytotoxic
Methyl (3-oxopiperazin-2-ylidene)acetateHeterocyclicModerate antimicrobial properties
Pyrrolopyrazine derivativesHeterocyclicAnticancer and antimicrobial

The unique structural features of this compound contribute to its distinct biological activities compared to related compounds.

Q & A

Q. What are the established synthetic routes for Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic addition-cyclization reactions. A key method involves reacting methyl (3-oxopiperazin-2-ylidene)acetate with N-arylmaleimides in methanol under reflux with catalytic acetic acid. Optimization includes adjusting molar ratios (e.g., 1:1.2 for maleimide derivatives), solvent polarity (methanol for solubility and reactivity), and reaction time (12–24 hours) to achieve yields of 65–80%. Purity is confirmed via recrystallization from acetone or ethanol .

Q. How is the crystal structure of this compound characterized, and what software tools are critical for data refinement?

Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds and π-stacking). For example, C–O and C–N bond lengths in the piperazine ring are typically 1.23–1.26 Å and 1.34–1.38 Å, respectively. Software like SHELXL (for refinement) and WinGX (for data processing) are essential. Anisotropic displacement parameters (e.g., U<sup>eq</sup> values for carbon atoms: 0.038–0.062 Ų) validate thermal motion accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different refinement software (e.g., SHELXL vs. SIR)?

Discrepancies often arise from divergent weighting schemes or handling of twinning. For example, SHELXL uses least-squares refinement with Hirshfeld rigid-bond tests, while SIR employs direct methods. To reconcile differences:

  • Compare residual factors (R1 > 0.05 indicates systematic errors).
  • Validate hydrogen-bond networks using Mercury software.
  • Cross-check thermal parameters against PLATON-generated alerts .

Q. What strategies improve the regioselectivity of this compound in cycloaddition reactions?

Regioselectivity is influenced by electronic and steric effects. For example:

  • Electron-withdrawing substituents on maleimides favor nucleophilic attack at the β-position (yield: 75% vs. 58% for electron-donating groups).
  • Solvent effects: Polar aprotic solvents (DMF) enhance reaction rates but may reduce selectivity.
  • Catalytic additives (e.g., 5 mol% Et3N) stabilize transition states, improving yields by 15–20% .

Q. How can computational methods (DFT, MD) complement experimental data for this compound’s conformational analysis?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts optimized geometries, which correlate with SCXRD data (RMSD < 0.02 Å). Molecular dynamics (MD) simulations in explicit solvent (e.g., water) reveal conformational flexibility in the piperazine ring (torsional angles vary by ±5°). These models help interpret NMR chemical shifts (e.g., δ 2.45 ppm for methyl groups) and predict reactive sites for functionalization .

Methodological Notes

  • Data Validation : Always cross-validate crystallographic data using checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds .
  • Synthetic Reproducibility : Document reaction conditions (e.g., moisture sensitivity, inert atmosphere) to mitigate batch-to-batch variability .
  • Software Versions : Specify SHELX (v2018/1) or WinGX (v2022.3) to ensure reproducibility, as algorithm updates affect refinement outcomes .

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